

An In-depth Technical Guide to the Physicochemical Properties of Endothion Crystals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Endothion*

Cat. No.: *B1671283*

[Get Quote](#)

This technical guide provides a comprehensive overview of the core physicochemical properties of **Endothion** crystals, intended for researchers, scientists, and professionals in drug development and pesticide research. **Endothion** is an organophosphorus compound primarily used as an insecticide and acaricide.^[1] It is characterized as white crystals with a slight odor.^{[1][2][3]} This document collates quantitative data, outlines relevant experimental protocols, and visualizes key processes related to its synthesis and mechanism of action.

General and Chemical Properties

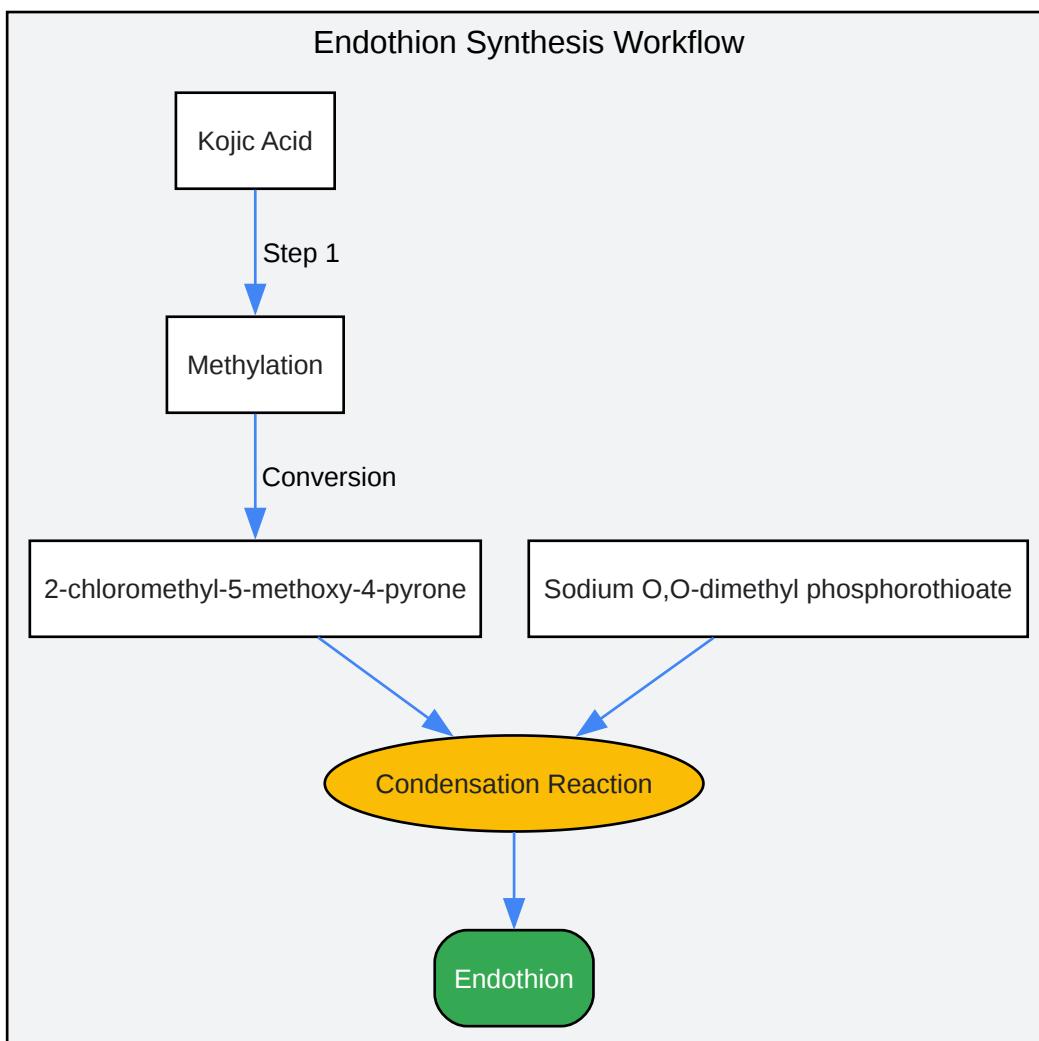
Endothion is chemically identified as S-[(5-Methoxy-4-oxo-4H-pyran-2-yl)methyl] O,O-dimethyl phosphorothioate.^[1] It belongs to the 4-pyranones chemical class. A summary of its key identifiers and chemical properties is presented below.

Property	Value	Source
CAS Registry Number	2778-04-3	
Molecular Formula	C ₉ H ₁₃ O ₆ PS	
Molar Mass	280.24 g/mol	
IUPAC Name	S-[(5-methoxy-4-oxo-4H-pyran-2-yl)methyl] O,O-dimethyl phosphorothioate	
Synonyms	Endocide, Endocid, Phosphopyron, Exothion, Niagara 5767	

Physical and Thermodynamic Properties

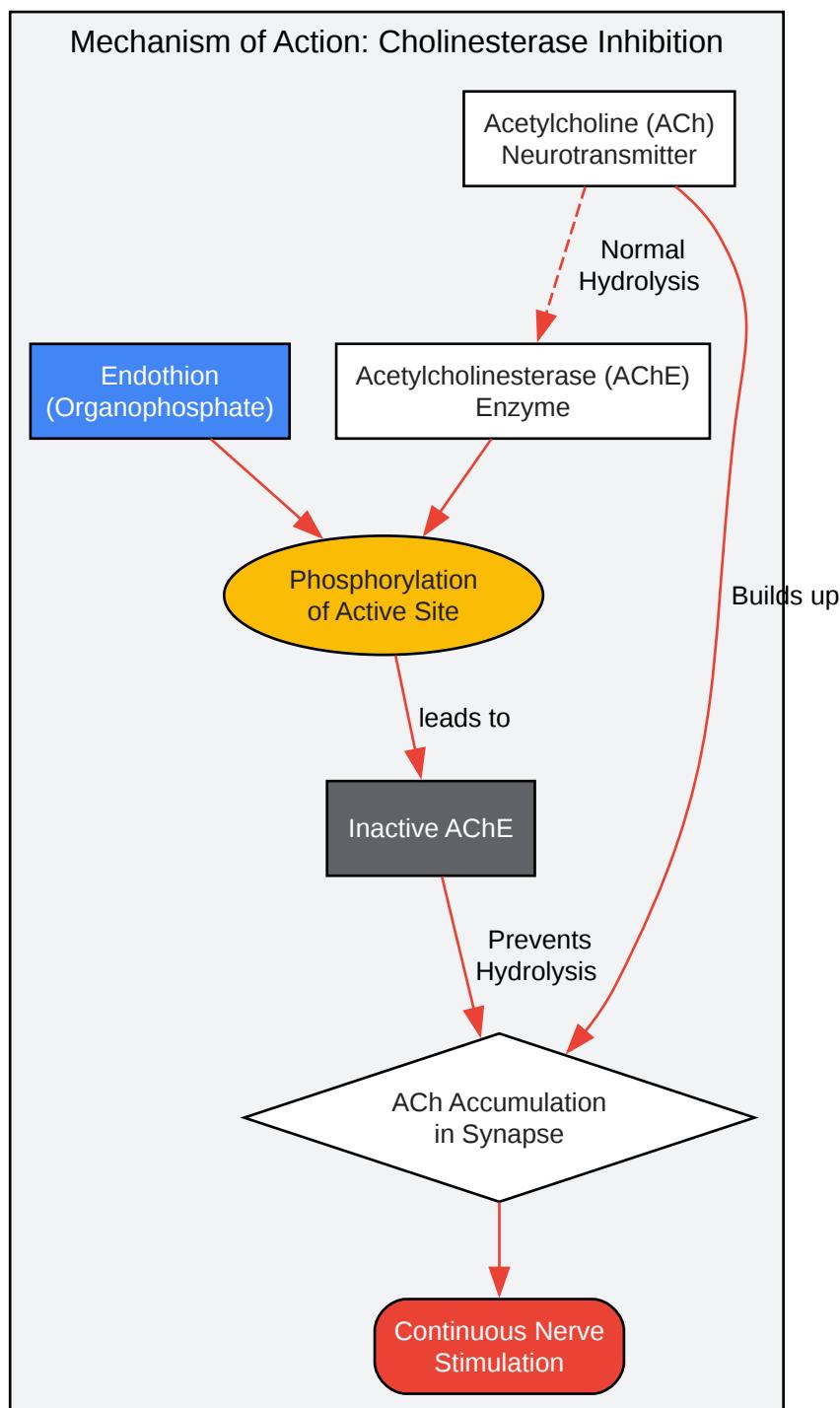
The physical state of **Endothion** under standard conditions is a white crystalline solid. Its thermodynamic properties, such as melting point and boiling point, are crucial for handling, formulation, and storage.

Property	Value	Source
Appearance	White crystals	
Melting Point	90-91 °C (194-205 °F)	
	96 °C	
Boiling Point	411.3 °C at 760 mmHg	
Density	1.35 g/cm ³	
Vapor Pressure	5.69 x 10 ⁻⁶ mm Hg at 25 °C (estimated)	
Flash Point	202.5 °C	


Solubility Profile

Endothion's solubility is a critical factor in its environmental fate and biological availability. It is notably soluble in water and various organic solvents.

Solvent	Solubility	Source
Water	1.5×10^6 mg/L (150 g/100 mL)	
Chloroform	Soluble	
Ethanol	Soluble	
Acetone	Soluble	
Benzene	Soluble	
Olive Oil	Soluble	
Ether	Insoluble	
Carbon Tetrachloride	Insoluble	
Light Petroleum	Insoluble	
Cyclohexane	Insoluble	


Synthesis and Mechanism of Action

The synthesis and biological activity of **Endothion** are central to its application. Below are visualizations of its manufacturing process and its mechanism of action as a cholinesterase inhibitor.

[Click to download full resolution via product page](#)

Caption: Workflow for the commercial synthesis of **Endothion**.

[Click to download full resolution via product page](#)

Caption: Signaling pathway illustrating **Endothion**'s toxic effect.

Experimental Protocols

While specific, detailed experimental protocols for determining the physicochemical properties of **Endothion** crystals are not available in the cited literature, standard analytical methods for organophosphate pesticides are applicable for its identification and quantification.

5.1. Identification and Quantification The analysis of **Endothion** and its metabolites typically relies on chromatographic techniques.

- **Gas Chromatography (GC):** This is the principal method for detecting organophosphates.
 - **Sample Preparation:** Involves solvent extraction from the sample matrix (e.g., biological tissue, soil, water), followed by concentration and cleanup steps using techniques like solid-phase extraction (SPE).
 - **Detectors:** Flame Photometric Detection (FPD), Nitrogen-Phosphorus Detection (NPD), or Mass Spectrometry (MS) are commonly used for their high sensitivity and selectivity towards phosphorus-containing compounds. GC-MS provides definitive identification and confirmation.
- **High-Performance Liquid Chromatography (HPLC):** HPLC can also be used, often in conjunction with MS or UV detectors, for analyzing environmental samples.

5.2. Determination of Melting Point (General Protocol) A standard laboratory method for determining the melting point of a crystalline solid like **Endothion** is the capillary melting point technique.

- **Sample Preparation:** A small amount of the dry, purified **Endothion** crystal powder is packed into a thin-walled capillary tube.
- **Apparatus:** The capillary tube is placed in a melting point apparatus, which contains a heating block and a calibrated thermometer or digital temperature sensor.
- **Heating:** The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- **Observation:** The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely liquid (clear point) are recorded. The melting point is reported as this range.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Endothion - Wikipedia [en.wikipedia.org]
- 2. Endothion | C9H13O6PS | CID 17717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Endothion Crystals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1671283#physicochemical-properties-of-endothion-crystals>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

